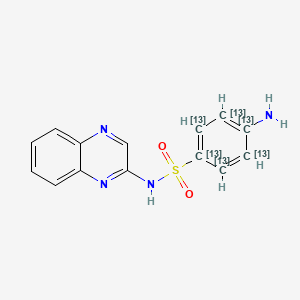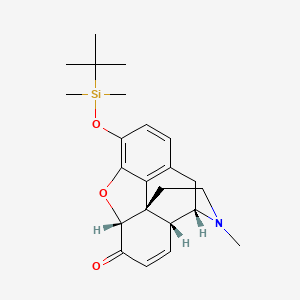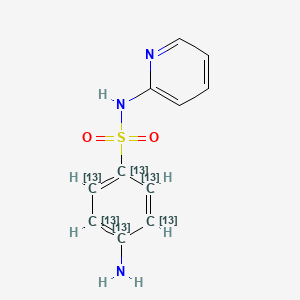
3b-tert-Butyldimethylsilyloxy-17-methyl-5a-androstane-17b-ol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3b-tert-Butyldimethylsilyloxy-17-methyl-5a-androstane-17b-ol-d5 is a complex organic molecule. It is characterized by its multiple chiral centers and the presence of deuterium atoms, which are isotopes of hydrogen. This compound is a derivative of cyclopenta[a]phenanthrene, a structure commonly found in steroids and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection of hydroxyl groups, introduction of deuterium atoms, and formation of the cyclopenta[a]phenanthrene core The tert-butyl(dimethyl)silyl group is often used as a protecting group for hydroxyl functionalities due to its stability under various reaction conditions
Industrial Production Methods
Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and minimize the number of steps. This often includes the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The ketone or aldehyde functionalities can be reduced back to alcohols using reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups using fluoride sources like TBAF (Tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: TBAF
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group will yield a ketone or aldehyde, while reduction will revert it back to an alcohol.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the field of steroid chemistry.
Biology: Its deuterium-labeled analogs are used in metabolic studies to trace the pathways of steroid metabolism.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors involved in steroid metabolism, altering their activity. The presence of deuterium atoms can affect the rate of metabolic reactions, providing insights into the mechanisms of these processes.
類似化合物との比較
Similar Compounds
Cholesterol: A naturally occurring steroid with a similar cyclopenta[a]phenanthrene core.
Testosterone: Another steroid with a similar structure but different functional groups.
Estradiol: A steroid hormone with a similar core structure but different substituents.
Uniqueness
The uniqueness of 3b-tert-Butyldimethylsilyloxy-17-methyl-5a-androstane-17b-ol-d5 lies in its multiple chiral centers and the presence of deuterium atoms. These features make it a valuable tool for studying stereochemistry and isotope effects in chemical and biological systems.
特性
CAS番号 |
853904-64-0 |
|---|---|
分子式 |
C26H48O2Si |
分子量 |
425.8 g/mol |
IUPAC名 |
(3S,5S,8R,9S,10S,13S,14S,17S)-3-[tert-butyl(dimethyl)silyl]oxy-16,16-dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C26H48O2Si/c1-23(2,3)29(7,8)28-19-11-14-24(4)18(17-19)9-10-20-21(24)12-15-25(5)22(20)13-16-26(25,6)27/h18-22,27H,9-17H2,1-8H3/t18-,19-,20+,21-,22-,24-,25-,26-/m0/s1/i6D3,16D2 |
InChIキー |
YTSGDPVPFSGBCK-CYGKRSOZSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O[Si](C)(C)C(C)(C)C |
異性体SMILES |
[2H]C1(C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@@]1(C([2H])([2H])[2H])O)C)C)O[Si](C)(C)C(C)(C)C)[2H] |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)







![Ethyl 6-decoxy-4-oxo-7-propyl-1H-quinoline-3-carboxylate-[d5]](/img/structure/B1514386.png)


![(5S,8R,9R,10S,13S,14S,17S)-17-Ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1514392.png)


